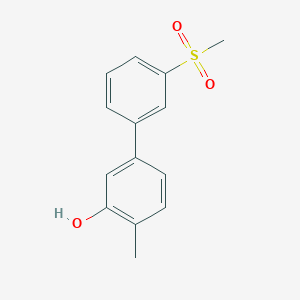
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% (4-FMOMP) is a synthetic compound that has been used in various scientific research applications. It is a white crystalline solid with a melting point of 109-110°C and a boiling point of approximately 270°C. It is soluble in water and ethanol, and insoluble in chloroform and ethyl acetate. 4-FMOMP is a useful reagent in organic synthesis and has a variety of applications in scientific research.
Aplicaciones Científicas De Investigación
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of polymers, as well as in the synthesis of nanomaterials. Additionally, 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% has been used in the synthesis of organic catalysts and in the synthesis of organic semiconductors.
Mecanismo De Acción
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% is an organic compound that acts as a catalyst in organic synthesis. It is a proton transfer catalyst, meaning that it facilitates the transfer of protons between molecules. This process is known as protonation, and it is essential for the synthesis of organic compounds. In addition, 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% can also act as a Lewis acid, meaning that it can accept electrons from other molecules. This process is known as electron transfer, and it is essential for the synthesis of certain organic compounds.
Biochemical and Physiological Effects
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% is not known to have any direct biochemical or physiological effects. It is not toxic and does not interact with other molecules in the body. However, it is important to note that 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% is a synthetic compound, and as such, it is not found in nature. Therefore, it is important to exercise caution when using 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% in laboratory experiments, as it may have unknown effects on the environment or on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% in laboratory experiments is that it is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively inexpensive, and it is readily available. However, there are some limitations to using 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% in laboratory experiments. For example, it is not very soluble in organic solvents, and it can be difficult to purify after the reaction has taken place. Additionally, it is important to note that 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% is a synthetic compound, and as such, it is not found in nature. Therefore, it is important to exercise caution when using 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% in laboratory experiments, as it may have unknown effects on the environment or on human health.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95%. For example, further research could be conducted to determine the optimal conditions for the synthesis of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% in order to maximize yields and minimize side reactions. Additionally, further research could be conducted to determine the potential applications of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% in other areas of organic synthesis. Additionally, further research could be conducted to determine the potential environmental and health effects of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95%. Finally, further research could be conducted to explore the potential of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% as a catalyst in the synthesis of other organic compounds.
Métodos De Síntesis
4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% can be synthesized through a number of methods. The most common method is the reaction of 4-fluoro-3-methoxybenzaldehyde and 2-methylphenol in the presence of a base such as sodium hydroxide. This reaction yields 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol, 95% as the main product. Other methods of synthesis involve the use of an acid catalyst to promote the reaction, or the use of an organic solvent such as dimethylformamide.
Propiedades
IUPAC Name |
methyl 2-fluoro-5-(4-hydroxy-3-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-7-10(4-6-14(9)17)11-3-5-13(16)12(8-11)15(18)19-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTXMQUGLHPIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683989 |
Source


|
| Record name | Methyl 4-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-60-5 |
Source


|
| Record name | Methyl 4-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372222.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372229.png)



![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372261.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372288.png)





